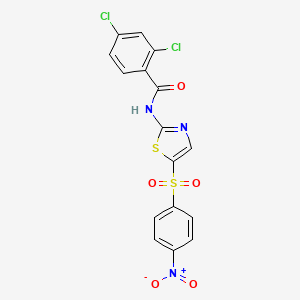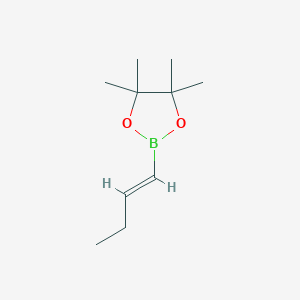
6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione is a heterocyclic compound belonging to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Quinazoline-2,4-dione derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Halogenated or alkylated quinazoline derivatives.
Applications De Recherche Scientifique
6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Quinazoline-2,4-dione: Shares the core quinazoline structure but lacks the phenyl and tetrahydro substituents.
6,7-Dimethoxy-2,4-quinazoline-dione: Another quinazoline derivative with different substituents on the aromatic ring.
Uniqueness: 6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the tetrahydro ring system differentiates it from other quinazoline derivatives and contributes to its unique pharmacological profile .
Propriétés
Numéro CAS |
1495390-92-5 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.278 |
Nom IUPAC |
6-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(18)16-13/h1-5,10H,6-8H2,(H2,15,16,17,18) |
Clé InChI |
KPFIURIWHRBHHW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C(=O)NC(=O)N2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2752272.png)

![N~6~-(3-ethoxypropyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2752274.png)
methyl}-3-acetamidobenzamide](/img/structure/B2752277.png)


![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B2752284.png)
![5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2752285.png)


![1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2752291.png)


